
5-bromo-1-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the 5-position, a methyl group at the 1-position, and an amine group at the 4-position of the pyrazole ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrazol-4-amine typically involves the bromination of 1-methyl-1H-pyrazol-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazoles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne-substituted pyrazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substituted Pyrazoles: Products with various functional groups replacing the bromine atom.
Pyrazole N-oxides: Formed through oxidation reactions.
Biaryl or Alkyne-Substituted Pyrazoles: Resulting from coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and amine groups play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-1H-pyrazol-4-amine: Lacks the methyl group, which may affect its steric and electronic properties.
1-Methyl-5-nitro-1H-pyrazol-4-amine: Contains a nitro group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness
5-Bromo-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both bromine and methyl groups allows for selective functionalization and diverse chemical transformations, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C4H6BrN3 |
|---|---|
Molekulargewicht |
176.01 g/mol |
IUPAC-Name |
5-bromo-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C4H6BrN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3 |
InChI-Schlüssel |
VPTDIIBALAYGIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



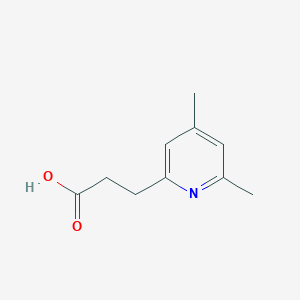
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
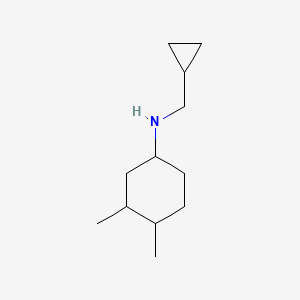


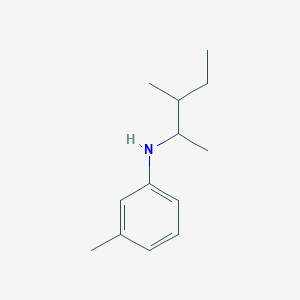
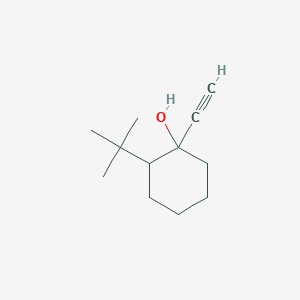
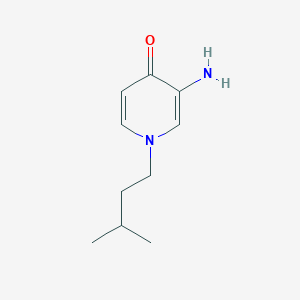
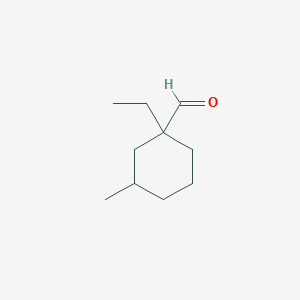
![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)



